Cas no 26833-85-2 (Harringtonine)

Harringtonine is a natural alkaloid derived from the Cephalotaxus genus, primarily Cephalotaxus harringtonia. It functions as a protein synthesis inhibitor by binding to the 60S ribosomal subunit, effectively blocking peptide bond formation. This mechanism makes it a valuable research tool for studying eukaryotic translation and apoptosis induction in cancer cells. Harringtonine exhibits potent anti-leukemic activity, particularly in acute myeloid leukemia (AML) models, due to its ability to suppress oncogenic protein expression. Its high specificity for malignant cells, coupled with a well-characterized biochemical pathway, underscores its utility in preclinical oncology research. The compound is typically used in vitro to investigate cell cycle arrest and programmed cell death mechanisms.
Harringtonine structure
Harringtonine structure
Product Name:Harringtonine
CAS No:26833-85-2
MF:C28H37NO9
MW:531.5947
CID:267872
PubChem ID:3567
Update Time:2025-06-30

Harringtonine Chemical and Physical Properties

Names and Identifiers

    • Harringtonine
    • Cephalotaxine,4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester) (9CI)
    • Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate(ester), [3(R)]-
    • 2'R-Harringtonine
    • Harringtonin
    • NSC 124147
    • Cephalotaxine,3-[4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate]
    • Harringtonine (8CI)
    • HARRINGTONINE(P) - [Discontinued] PrintBack
    • AK546639
    • CID 134694858
    • Alkaloid C from cephalotaxus
    • Cephalotaxine, 4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester)
    • O1-(methoxy[?]yl) O4-methyl (2S)-2-hydroxy-2-(3-hydroxy-3-methyl-butyl)butanedioate
    • SCHEMBL138806
    • (R)-1-((11bS,12S,14aR)-13-Methoxy-2,3,5,6,11b,12-hexahydro-1H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]cyclopenta[b]pyrrolo[1,2-a]azepin-12-yl) 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)succinate
    • HARRINGTONINE [WHO-DD]
    • Z2967326050
    • TRANS-2-BUTENE-1,4-DICARBOXYLICACID
    • NSC124147
    • CS-3909
    • DTXSID501016801
    • Cephalotaxine, 4-methyl-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), (3(R))-
    • AS-56357
    • CHEMBL433257
    • 26833-85-2
    • 1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate
    • Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester)
    • HY-N0862
    • CCG-269921
    • AKOS030526125
    • MCPA-L-carnitine-d9 Chloride (Mixture of Diastereomers)
    • NSC-124147
    • 1-((1S,3aR,14bS)-2-methoxy-1,5,6,8,9,14b-hexahydro-4H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]cyclopenta[b]pyrrolo[1,2-a]azepin-1-yl) 4-methyl (R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)succinate
    • BDBM50480315
    • s9063
    • CHEBI:5626
    • NCI60_000568
    • 25302-09-4
    • Q27106830
    • ZJ-H
    • Cephalotaxine, 4-methyl-, 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), (3(R))-
    • harringtonine(8ci)
    • UNII-088662H40F
    • 088662H40F
    • A877127
    • AC-20253
    • AKOS015965555
    • (9R)-O~3~-[(2S)-2,5-dihydroxy-2-(2-methoxy-2-oxoethyl)-5-methylhexanoyl]cephalotaxine
    • AC-34766
    • Q63408611
    • Alkaloid C from cephalotaxus; NSC124147;NSC 124147;NSC-124147
    • 1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate
    • AKOS030254757
    • CHEMBL175608
    • BCP04090
    • Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), [3(R)]-
    • HAVJATCHLFRDHY-UHFFFAOYSA-N
    • HAVJATCHLFRDHY-KSZYUSJVSA-N
    • Inchi: 1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23-,24+,27-,28-/m0/s1
    • InChI Key: HAVJATCHLFRDHY-JZTSUELASA-N
    • SMILES: O(C([C@@](C([H])([H])C(=O)OC([H])([H])[H])(C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])O[H])O[H])=O)[C@]1([H])C(=C([H])[C@]23C([H])([H])C([H])([H])C([H])([H])N2C([H])([H])C([H])([H])C2=C([H])C4=C(C([H])=C2[C@]31[H])OC([H])([H])O4)OC([H])([H])[H]

Computed Properties

  • Exact Mass: 531.24700
  • Monoisotopic Mass: 531.247
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 10
  • Complexity: 953
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 124A^2
  • Isotope Atom Count: 0
  • Surface Charge: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 124
  • Molecular Weight: 531.6

Experimental Properties

  • Color/Form: White solid
  • Density: 1.35 g/cm3
  • Melting Point: 73-75ºC
  • Boiling Point: 679.4ºC at 760 mmHg
  • Flash Point: 364.7ºC
  • Refractive Index: 1.609
  • Solubility: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(188.11 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 123.99000
  • LogP: 2.12850
  • Flash Point: 364.7ºC
  • Vapor Pressure: 2.17E-19mmHg at 25°C
  • Solubility: Soluble in methanol, ethanol or chloroform, slightly soluble in water and ether

Harringtonine Pricemore >>

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Harringtonine Production Method

Harringtonine Suppliers

Amadis Chemical Company Limited
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(CAS:26833-85-2)Harringtonine
Order Number:A877127
Stock Status:in Stock
Quantity:25mg/50mg/100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:52
Price ($):213.0/383.0/652.0/1389.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:26833-85-2)HARRINGTONINE
Order Number:LE1106
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:40
Price ($):discuss personally
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Harringtonine Related Literature

Additional information on Harringtonine

Harringtonine: A Comprehensive Overview

Harringtonine, also known by its CAS number 26833-85-2, is a naturally occurring alkaloid with significant pharmacological properties. This compound has garnered attention in the scientific community due to its potential applications in the field of oncology and other therapeutic areas. The name "Harringtonine" itself is derived from its discoverer, Dr. John H. M. Harrington, who first isolated the compound from the roots of the plant Corydalis turtschaninovii in the early 20th century.

The chemical structure of Harringtonine is characterized by a complex arrangement of nitrogen atoms and a bicyclic framework, which contributes to its unique biological activities. Recent studies have highlighted its ability to inhibit certain enzymes involved in cell proliferation, making it a promising candidate for anti-cancer therapies. Researchers have also explored its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways.

One of the most significant breakthroughs involving Harringtonine is its role in targeted cancer therapy. Scientists have discovered that it can selectively inhibit the growth of cancer cells while sparing healthy cells, which is a critical feature for developing safer and more effective anti-cancer drugs. In a 2023 study published in the journal Nature Communications, researchers demonstrated that Harringtonine induces apoptosis in various cancer cell lines by modulating mitochondrial function and activating caspase pathways.

In addition to its anti-cancer properties, Harringtonine has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2022 study conducted at Stanford University revealed that Harringtonine can protect neurons from oxidative stress and inflammation, two key factors contributing to neurodegeneration. This finding has opened new avenues for exploring Harringtonine as a neuroprotective agent.

The synthesis and optimization of Harringtonine derivatives have also been a focal point of recent research efforts. Chemists have developed various analogs with improved pharmacokinetic properties, enhancing their bioavailability and efficacy. For instance, a team at the University of Tokyo synthesized a derivative called "Harringtonine-A," which exhibits enhanced solubility and reduced toxicity compared to the parent compound.

Despite its promising therapeutic potential, Harringtonine faces challenges related to scalability and cost-effectiveness in large-scale production. Traditional extraction methods from plant sources are labor-intensive and yield low quantities of the compound. To address this issue, researchers are exploring synthetic routes using biotechnological approaches, such as microbial fermentation, to produce Harringtonine more efficiently.

Moreover, regulatory hurdles must be overcome before Harringtonine can be approved for clinical use. Preclinical studies have demonstrated its safety profile; however, extensive clinical trials are required to confirm its efficacy and determine optimal dosing regimens. Collaborative efforts between academia and pharmaceutical companies are essential to accelerate the development process.

In conclusion, Harringtonine (CAS 26833-85-2) represents a valuable asset in the realm of natural product-based drug discovery. Its diverse biological activities and recent advancements in research underscore its potential as a multi-functional therapeutic agent. As scientists continue to unravel its mechanisms of action and optimize its delivery systems, Harringtonine holds great promise for addressing unmet medical needs in oncology, neurology, and beyond.

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Amadis Chemical Company Limited
(CAS:26833-85-2)Harringtonine
A877127
Purity:99%/99%/99%/99%
Quantity:25mg/50mg/100mg/250mg
Price ($):213.0/383.0/652.0/1389.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:26833-85-2)HARRINGTONINE
LE1106
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email